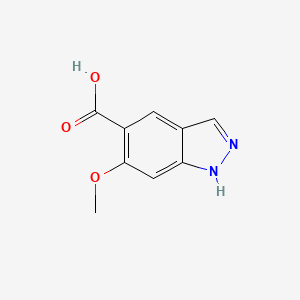

6-methoxy-1H-indazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

6-methoxy-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-3-7-5(4-10-11-7)2-6(8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPLCCONLYBFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NNC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-60-8 | |

| Record name | 6-METHOXY-1H-INDAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-methoxy-1H-indazole-5-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methoxy-1H-indazole-5-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes available information on closely related analogues to offer valuable insights into its chemical properties, potential synthetic routes, reactivity, and applications. This guide is intended to serve as a foundational resource for researchers and developers, highlighting the compound's structural features and its promise as a key intermediate in the synthesis of novel bioactive molecules.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Indazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, antimicrobial, and neuroprotective properties.[1][3] The structural rigidity of the indazole core, combined with its capacity for diverse substitutions, allows for the fine-tuning of physicochemical properties and biological targets. The introduction of a carboxylic acid moiety, as seen in this compound, provides a crucial handle for further chemical modifications, such as amide bond formation, esterification, and other coupling reactions, making it a versatile intermediate in the synthesis of complex molecular architectures.[4] This guide focuses specifically on the 6-methoxy-5-carboxylic acid isomer, exploring its unique electronic and steric characteristics.

Physicochemical and Spectroscopic Properties

General Properties

A summary of the basic chemical information for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1082041-60-8 | [5] |

| Molecular Formula | C₉H₈N₂O₃ | [5] |

| Molecular Weight | 192.17 g/mol | [5] |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred |

| Storage | Store at room temperature | [5] |

Spectroscopic Analysis (Predicted)

Predictive analysis based on the spectroscopy of closely related indazole and indole carboxylic acids can provide an expected spectral profile.[4][6]

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the N-H proton of the indazole ring, and the carboxylic acid proton. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the bicyclic system, and the methoxy carbon.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, the N-H stretch of the indazole ring, and C-O stretching of the methoxy group.[4]

Synthesis and Reactivity

Proposed Synthetic Pathways

While a specific, validated synthesis for this compound is not documented in the searched literature, plausible synthetic routes can be devised based on established methods for constructing substituted indazoles.[7][8] One potential strategy involves the cyclization of a suitably substituted o-nitro- or o-halo-aromatic precursor.

A logical synthetic approach could start from a substituted toluene derivative, proceeding through nitration, oxidation, and reductive cyclization steps. The choice of starting materials and reagents would be critical to control the regioselectivity of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. mdpi.com [mdpi.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-methoxy-1H-indazole-5-carboxylic acid: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-methoxy-1H-indazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid bicyclic structure, featuring a fused benzene and pyrazole ring system, coupled with the electronic properties of its methoxy and carboxylic acid substituents, makes it a valuable scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of the molecule's structural features, detailed synthetic protocols, spectroscopic characterization, and its emerging role in drug discovery, particularly in the development of targeted therapies for oncology and inflammatory diseases.

Molecular Architecture and Physicochemical Properties

This compound possesses a planar bicyclic indazole core. The strategic placement of a methoxy group at the 6-position and a carboxylic acid group at the 5-position dictates its chemical reactivity and biological interactions. The methoxy group, an electron-donating substituent, influences the electron density of the aromatic system, while the carboxylic acid group, an electron-withdrawing moiety, serves as a key interaction point for biological targets and a handle for further chemical modifications.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | [1] |

| Molecular Weight | 192.17 g/mol | [2] |

| CAS Number | 1082041-60-8 | [2] |

| SMILES | COC1=C(C=C2C=NNC2=C1)C(=O)O | [1] |

| Predicted XlogP | 1.1 | [1] |

A critical aspect of its structure is the tautomerism inherent to the indazole ring. The proton on the nitrogen can reside on either N1 or N2, leading to the 1H and 2H tautomers, respectively. For most indazole systems, the 1H-tautomer is thermodynamically more stable.

Synthesis and Purification

A plausible synthetic route begins with a suitably substituted aromatic precursor, which is then cyclized to form the indazole core. Subsequent hydrolysis of an ester precursor is a common final step to yield the carboxylic acid.

Experimental Protocol: Representative Synthesis

Step 1: Formation of the Indazole Core (General Procedure)

This step is often achieved through a variety of named reactions, such as the Jacobsen or Davis-Beirut reactions, which are tailored based on the starting materials.

Step 2: Hydrolysis of Methyl 6-methoxy-1H-indazole-5-carboxylate to this compound

This procedure is adapted from a similar transformation described in patent literature for a related indazole derivative.[3]

-

Dissolution: Suspend methyl 6-methoxy-1H-indazole-5-carboxylate in a mixture of methanol and water.

-

Base Addition: Add an aqueous solution of sodium hydroxide (or another suitable base) to the suspension at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature overnight. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, acidify the reaction mixture with a concentrated acid (e.g., HCl) until the pH is acidic. This will precipitate the carboxylic acid product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the number and chemical environment of the protons in the molecule. Key expected signals include:

-

Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the indazole ring.

-

Methoxy Protons: A characteristic singlet for the three methoxy protons, usually appearing around 3.9-4.1 ppm.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (often >10 ppm), which may be exchangeable with D₂O.

-

NH Proton: A broad singlet corresponding to the proton on the indazole nitrogen.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Expected key signals include:

-

Carbonyl Carbon: A signal in the downfield region (typically 165-175 ppm) for the carboxylic acid carbonyl carbon.

-

Aromatic and Heteroaromatic Carbons: A series of signals in the aromatic region (approximately 100-150 ppm).

-

Methoxy Carbon: A signal around 55-60 ppm for the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands for this compound would include:

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

N-H Stretch: A moderate absorption band around 3200-3500 cm⁻¹.

-

C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

C-O Stretch: A moderate to strong band in the 1210-1320 cm⁻¹ region.

-

C-H Aromatic Stretch: Signals typically above 3000 cm⁻¹.

-

C-O-C (Ether) Stretch: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected monoisotopic mass is approximately 192.05 g/mol .[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Predicted Mass Spectrometry Data: [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 193.06078 |

| [M+Na]⁺ | 215.04272 |

| [M-H]⁻ | 191.04622 |

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[2] Its structural features make it particularly suitable for the development of inhibitors targeting enzymes such as kinases and phosphodiesterases, which are implicated in a range of diseases including cancer and inflammatory disorders.[4]

The carboxylic acid group provides a crucial anchor point for interaction with the active sites of target proteins and also serves as a versatile handle for the synthesis of amide libraries to explore structure-activity relationships (SAR). The methoxy group can influence the pharmacokinetic properties of the final compound, such as solubility and metabolic stability.

While specific biological targets for this compound itself are not extensively documented in the public domain, its derivatives are being investigated for various therapeutic applications.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its well-defined structure and the presence of key functional groups provide a solid foundation for the rational design of targeted therapies. While detailed experimental data for this specific molecule is somewhat limited in publicly accessible literature, the established chemistry of indazoles provides a clear path for its synthesis and characterization. Future research will likely focus on the exploration of diverse derivatives of this scaffold to uncover new therapeutic agents with improved efficacy and selectivity for a range of challenging diseases.

References

An In-depth Technical Guide to the Synthesis of 6-methoxy-1H-indazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 6-methoxy-1H-indazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule makes it a valuable intermediate for the development of novel therapeutic agents. This document explores the strategic considerations for its synthesis, detailing plausible reaction mechanisms, experimental protocols, and the rationale behind the selection of starting materials and reagents. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the preparation of this important molecule.

Introduction: The Significance of the Indazole Moiety

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of bioactive molecules.[1] Derivatives of indazole exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The specific compound, this compound, serves as a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors, due to its distinct electronic and structural features.[2] The methoxy group at the 6-position and the carboxylic acid at the 5-position provide key handles for further chemical modifications and interactions with biological targets.

This guide will focus on a logical and efficient synthetic approach to this compound, drawing upon established methodologies for the synthesis of substituted indazoles.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of this compound suggests a strategy centered around the formation of the indazole ring from a suitably substituted benzene precursor. A key disconnection lies in the pyrazole ring, leading back to a 2-amino or 2-halobenzonitrile derivative.

References

An In-Depth Technical Guide to 6-methoxy-1H-indazole-5-carboxylic acid (CAS: 1082041-60-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Cornerstone in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in contemporary drug discovery. Its unique structural and electronic properties, including its ability to act as a versatile hydrogen bond donor and acceptor, and its bioisosteric relationship to the native indole structure, have made it a cornerstone in the design of a multitude of biologically active agents.[1] Derivatives of indazole are at the heart of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities including potent anti-cancer, anti-inflammatory, and neuroprotective effects.[1]

This technical guide focuses on a specific, highly functionalized derivative: 6-methoxy-1H-indazole-5-carboxylic acid (CAS Number: 1082041-60-8). The strategic placement of a methoxy group at the 6-position and a carboxylic acid at the 5-position provides medicinal chemists with a versatile building block for library synthesis and lead optimization. The methoxy group can influence metabolic stability and target engagement, while the carboxylic acid serves as a crucial handle for amide coupling and other functional group interconversions, enabling the exploration of structure-activity relationships (SAR). This guide will provide a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, its applications in the development of targeted therapeutics, and expected analytical characterization data.

Chemical Properties and Physicochemical Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a drug discovery campaign.

| Property | Value | Source |

| CAS Number | 1082041-60-8 | [2] |

| Molecular Formula | C₉H₈N₂O₃ | [2] |

| Molecular Weight | 192.17 g/mol | [2] |

| Predicted XlogP | 1.1 | [3] |

| Predicted Boiling Point | 450.7 ± 25.0 °C | N/A |

| Predicted Density | 1.459 ± 0.06 g/cm³ | N/A |

| Appearance | Solid | |

| Purity | Typically ≥96% | [2] |

| Storage | Room temperature, sealed in dry conditions |

The predicted XlogP suggests a moderate lipophilicity, a desirable trait for many drug candidates, balancing aqueous solubility with membrane permeability. The presence of both a hydrogen bond donor (the indazole N-H) and acceptor (the methoxy oxygen and carbonyl oxygen), as well as an ionizable carboxylic acid group, underpins its utility in forming specific interactions with biological targets.

Synthesis of this compound: A Representative Protocol

Overall Synthetic Scheme

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]

- 4. derpharmachemica.com [derpharmachemica.com]

Technical Guide: Determination of the Molecular Weight of 6-methoxy-1H-indazole-5-carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight of 6-methoxy-1H-indazole-5-carboxylic acid, a key heterocyclic building block in pharmaceutical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale for two primary analytical techniques: Electrospray Ionization Mass Spectrometry (ESI-MS) and Combustion-Based Elemental Analysis (CHN Analysis). The guide emphasizes experimental integrity, data interpretation, and the validation of molecular identity, crucial for regulatory compliance and successful drug discovery pipelines.

Introduction to this compound

This compound belongs to the indazole class of nitrogen-containing heterocyclic compounds.[2][3][4] The indazole scaffold, a fusion of benzene and pyrazole rings, is a prominent pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[5][6] The precise characterization of molecular properties, beginning with the fundamental attribute of molecular weight, is a non-negotiable prerequisite for its use in synthesis and drug development. Accurate molecular weight determination confirms the compound's identity, purity, and structural integrity, forming the bedrock of all subsequent research.[7]

The structural architecture of this compound features an indazole core, a methoxy group (-OCH3) at the 6-position, and a carboxylic acid (-COOH) group at the 5-position. These functional groups dictate its chemical reactivity, solubility, and, critically for this guide, its behavior during analytical characterization.

Theoretical Molecular Properties

The first step in any analytical validation is the calculation of the theoretical molecular weight from the compound's molecular formula. This calculated value serves as the benchmark against which all experimental data are compared.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | --INVALID-LINK--[8] |

| Calculated Molecular Weight | 192.17 g/mol | --INVALID-LINK--[9] |

| Monoisotopic Mass | 192.0535 Da | --INVALID-LINK--[10] |

| CAS Number | 1082041-60-8 | --INVALID-LINK--[9] |

The molecular weight (or molar mass) is an average based on the natural isotopic abundance of the constituent elements. The monoisotopic mass , in contrast, is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). High-resolution mass spectrometry measures the latter, providing a more precise value for structural confirmation.

Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] For small organic molecules like this compound, Electrospray Ionization (ESI) is a preferred "soft" ionization method because it minimizes fragmentation, ensuring the molecular ion is readily observed.[12]

Principle of Electrospray Ionization (ESI-MS)

ESI generates gaseous ions from a liquid solution. A high voltage is applied to the sample solution as it flows through a capillary, creating a fine aerosol of charged droplets.[13] As the solvent evaporates from these droplets, the charge density on the surface increases until ions are ejected into the gas phase and directed into the mass analyzer.[13] Given the presence of a basic nitrogen in the pyrazole ring and an acidic carboxylic acid group, this compound can be analyzed in both positive and negative ion modes.[8][9]

-

Positive Ion Mode ([M+H]⁺): The molecule is protonated, typically at one of the nitrogen atoms. The expected m/z would be for the protonated molecule.

-

Negative Ion Mode ([M-H]⁻): The carboxylic acid group loses a proton. The expected m/z would be for the deprotonated molecule.

Experimental Workflow & Protocol

The following protocol outlines a self-validating system for ESI-MS analysis.

Caption: Experimental workflow for ESI-MS analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.[14]

-

Perform a serial dilution of the stock solution with the same solvent to a final concentration of 1-10 µg/mL. Overly concentrated samples can cause ion suppression and source contamination.[15]

-

Causality: The choice of volatile organic solvents like methanol or acetonitrile is critical as non-volatile solvents (e.g., DMSO) and salts (e.g., phosphate buffers) will contaminate the ion source and suppress the signal.[9][14]

-

Filter the final solution through a 0.2 µm syringe filter to remove any particulates that could clog the instrument's fluidics.[15]

-

-

Instrument Setup & Analysis:

-

Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Introduce the sample into the ESI source via direct infusion or through an LC system.

-

Acquire spectra in both positive and negative ion modes.

-

Positive Mode: Set the instrument to scan for positive ions. The primary ion of interest is the protonated molecule, [M+H]⁺.

-

Negative Mode: Switch the instrument polarity to scan for negative ions. The primary ion of interest is the deprotonated molecule, [M-H]⁻.[9]

-

-

Data Interpretation:

-

Positive Mode Spectrum: Identify the peak corresponding to the theoretical [M+H]⁺ mass (192.0535 + 1.0073 = 193.0608 Da).

-

Negative Mode Spectrum: Identify the peak corresponding to the theoretical [M-H]⁻ mass (192.0535 - 1.0073 = 191.0462 Da).

-

High-Resolution Data: For high-resolution instruments (e.g., TOF, Orbitrap), the measured mass should be within 5 ppm of the theoretical monoisotopic mass. This high accuracy provides strong evidence for the elemental composition.[16]

-

Isotopic Pattern: Examine the isotopic pattern of the molecular ion peak. For a molecule with 9 carbon atoms, the M+1 peak (due to the natural abundance of ¹³C) should have a relative intensity of approximately 9.9% of the monoisotopic (M) peak. This serves as an internal validation of the elemental formula.

-

Orthogonal Verification by Elemental Analysis

While high-resolution MS provides compelling evidence for the molecular formula, Elemental Analysis (EA) offers an essential, independent confirmation based on a different physical principle.[17] It quantitatively determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[18][19]

Principle of Combustion (CHN) Analysis

The technique is based on the complete combustion of the sample in an oxygen-rich environment at high temperatures (typically ~1000°C).[20] The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector, typically a thermal conductivity detector (TCD).[10][21] The mass percentages of C, H, and N in the original sample are then calculated.

Experimental Workflow & Protocol

The protocol for CHN analysis is a robust system for verifying the empirical formula.

Caption: Experimental workflow for CHN elemental analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and free of residual solvents, as these will interfere with the hydrogen and carbon readings.

-

Using a microbalance, accurately weigh 1-3 mg of the sample into a small tin capsule.

-

Crimp the capsule to ensure no sample is lost and to facilitate complete combustion.

-

-

Instrument Setup & Analysis:

-

Calibrate the elemental analyzer using a certified organic standard with known C, H, and N percentages (e.g., acetanilide). This step is crucial for quantitative accuracy.[20]

-

Place the sample-containing capsule into the instrument's autosampler.

-

Initiate the analysis. The instrument will drop the sample into a high-temperature combustion furnace with a pulse of pure oxygen.

-

The combustion gases are passed over catalysts to ensure complete conversion and reduction of nitrogen oxides to N₂ gas.[20]

-

The resulting gas mixture (CO₂, H₂O, N₂ in a helium carrier stream) is passed through a chromatographic column to separate the components before they reach the TCD for quantification.[10]

-

-

Data Interpretation & Validation:

-

The instrument software calculates the mass percentages of C, H, and N from the detector signals.

-

Compare these experimental percentages to the theoretical values calculated from the molecular formula C₉H₈N₂O₃ (MW = 192.17 g/mol ).

-

| Element | Theoretical Mass % |

| Carbon (C) | (9 * 12.011) / 192.17 = 56.25% |

| Hydrogen (H) | (8 * 1.008) / 192.17 = 4.19% |

| Nitrogen (N) | (2 * 14.007) / 192.17 = 14.58% |

| Oxygen (O) | (3 * 15.999) / 192.17 = 24.98% |

Conclusion

The molecular weight of this compound is theoretically calculated to be 192.17 g/mol based on its molecular formula, C₉H₈N₂O₃. This guide provides two robust, orthogonal, and self-validating experimental frameworks for confirming this fundamental property.

-

High-Resolution ESI-MS confirms the monoisotopic mass with high precision, providing strong evidence for the elemental composition.

-

CHN Elemental Analysis provides quantitative data on the mass percentages of key elements, verifying the empirical formula and assessing sample purity.

By employing both techniques, researchers can establish the identity and purity of this compound with a high degree of scientific certainty, ensuring the integrity of subsequent experiments in drug discovery and development. The structural characterization of indazole derivatives relies on the synergistic use of these analytical methods.[5][17][22]

References

- 1. researchgate.net [researchgate.net]

- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jordilabs.com [jordilabs.com]

- 8. mdpi.com [mdpi.com]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. measurlabs.com [measurlabs.com]

- 19. Combustion analysis - Wikipedia [en.wikipedia.org]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Isomers of 6-Methoxy-Indazole-Carboxylic Acid for Researchers and Drug Development Professionals

Introduction: The Significance of Isomerism in the Privileged Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The versatility of the indazole nucleus allows for extensive functionalization, leading to compounds with finely tuned therapeutic profiles.

This guide focuses on the isomers of 6-methoxy-indazole-carboxylic acid, a class of molecules with significant potential in drug discovery.[2] Isomerism—the phenomenon of compounds sharing the same molecular formula but differing in the arrangement of their atoms—plays a critical role in determining the pharmacological and pharmacokinetic properties of a drug candidate. Even subtle changes in the position of a functional group can drastically alter a molecule's interaction with its biological target, leading to variations in efficacy, selectivity, and safety. For researchers and drug development professionals, a thorough understanding of the synthesis, characterization, and biological activity of each isomer is paramount to successful therapeutic development.

This technical guide provides a comprehensive exploration of the isomers of 6-methoxy-indazole-carboxylic acid, offering field-proven insights into their synthesis, differentiation, and potential applications. We will delve into the nuances of their isomeric landscape, provide detailed experimental protocols, and discuss the structure-activity relationships that govern their biological function.

The Isomeric Landscape: Navigating the Structural Diversity

The core structure of 6-methoxy-indazole-carboxylic acid allows for a variety of positional isomers. These arise from the different possible locations of the methoxy (–OCH₃) and carboxylic acid (–COOH) groups on the indazole ring. The indazole ring itself is a fusion of a benzene and a pyrazole ring, with numbering starting from the nitrogen atom of the pyrazole ring that is not part of the fusion.

The primary isomers of methoxy-indazole-carboxylic acid, including the titular 6-methoxy isomer, are illustrated below. Understanding this isomeric landscape is the first step in designing synthetic strategies and developing analytical methods for their differentiation.

Caption: Key positional isomers of methoxy-indazole-carboxylic acid.

Synthesis of Methoxy-Indazole-Carboxylic Acid Isomers: A Practical Approach

The synthesis of indazole derivatives can be approached through various strategies, often involving the construction of the bicyclic ring system from substituted benzene precursors.[3] A common and effective method for preparing 3-substituted indazoles is through the nitrosation of indoles, which proceeds via an oxidative ring-opening and re-cyclization mechanism.[4]

Below is a representative, detailed protocol for the synthesis of 5-methoxy-1H-indazole-3-carboxylic acid, which can be adapted for other isomers by starting with the appropriately substituted indole.

Experimental Protocol: Synthesis of 5-Methoxy-1H-indazole-3-carboxylic Acid

This two-step protocol involves the initial synthesis of the aldehyde precursor followed by its oxidation to the carboxylic acid.

Step 1: Synthesis of 5-Methoxy-1H-indazole-3-carboxaldehyde [4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and dimethylformamide (DMF).

-

Acidification: Slowly add 2N hydrochloric acid (HCl, 2.7 equivalents) to the solution while maintaining the temperature at 0 °C. Stir the mixture under an inert atmosphere (e.g., argon) for 10 minutes.

-

Indole Addition: In a separate flask, dissolve 5-methoxyindole (1 equivalent) in DMF. Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Quench the reaction by adding water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel to afford 5-methoxy-1H-indazole-3-carboxaldehyde.

Step 2: Oxidation to 5-Methoxy-1H-indazole-3-carboxylic Acid [5]

-

Reaction Setup: Dissolve the 5-methoxy-1H-indazole-3-carboxaldehyde from Step 1 in a 1:1 mixture of tert-butanol and water.

-

Oxidizing Agent Preparation: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) in water.

-

Oxidation: Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the aqueous layer with ethyl acetate.

-

Isolation: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate. Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid.

-

Final Product: Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-methoxy-1H-indazole-3-carboxylic acid.

Physicochemical Characterization and Isomer Differentiation

Unambiguous identification of the correct isomer is crucial. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are the most powerful tools for this purpose.

NMR Spectroscopy: The Key to Structural Elucidation

¹H and ¹³C NMR spectroscopy provides a detailed fingerprint of the molecule's structure. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the aromatic region are highly sensitive to the substitution pattern on the indazole ring.

General Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the purified indazole carboxylic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The spectral width should typically be set from 0 to 15 ppm.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. A larger number of scans may be required to obtain a good signal-to-noise ratio.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

Comparative NMR Data of Methoxy-Indazole-Carboxylic Acid Isomers

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for several isomers. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration.

| Isomer | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ |

| 5-Methoxy-1H-indazole-3-carboxaldehyde [4] | 14.06 (brs, 1H, NH), 10.16 (s, 1H, CHO), 7.61 (d, J=9.0 Hz, 1H), 7.49 (d, J=2.5 Hz, 1H), 7.12 (dd, J=9.0, 2.5 Hz, 1H), 3.84 (s, 3H, OCH₃) | 187.3, 156.6, 143.1, 136.9, 121.3, 119.3, 112.3, 99.7, 55.4 |

| 6-Methoxy-1H-indazole-3-carboxylic acid | Data not readily available in a comparable format | Data not readily available in a comparable format |

| 7-Methoxy-1H-indazole-3-carboxylic acid | Data not readily available in a comparable format | Data not readily available in a comparable format |

Separation and Purification of Isomers

The synthesis of indazole derivatives often yields a mixture of isomers, necessitating effective purification strategies.

Recrystallization: A Powerful Purification Technique

Recrystallization is a highly effective method for purifying solid compounds, including isomeric mixtures. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For mixtures of isomers, fractional crystallization using a carefully selected solvent system can be employed.

General Protocol for Recrystallization:

-

Solvent Screening: Test the solubility of the crude isomeric mixture in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water) and solvent mixtures.

-

Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

For separating N-1 and N-2 substituted indazole isomers, mixed solvent systems, such as acetone/water, ethanol/water, or tetrahydrofuran/water, have been shown to be effective.[6]

High-Performance Liquid Chromatography (HPLC): For Analytical and Preparative Separation

HPLC is an indispensable tool for both the analytical separation and quantification of isomers and for their preparative purification. Chiral stationary phases are particularly useful for separating enantiomers of chiral indazole derivatives.

Workflow for Isomer Synthesis, Separation, and Characterization

Caption: A typical workflow for the synthesis, separation, and characterization of indazole isomers.

Pharmacological Significance and Structure-Activity Relationships (SAR)

Indazole-containing compounds have been investigated for a wide range of therapeutic targets.[7] For instance, derivatives of indazole-3-carboxamide have been identified as potent and selective serotonin 4 receptor (5-HT₄R) ligands, with potential applications in treating pain.[8] Other studies have highlighted the role of indazole derivatives as inhibitors of calcium-release activated calcium (CRAC) channels, which are implicated in inflammatory and autoimmune diseases.[9]

The position of the methoxy and carboxylic acid groups on the indazole ring can significantly impact the biological activity of the molecule. This structure-activity relationship (SAR) is a key consideration in drug design. For example, in a series of indazole arylsulfonamides investigated as CCR4 antagonists, it was found that methoxy or hydroxyl groups at the C4 position were more potent, while only small groups were tolerated at the C5, C6, or C7 positions.[10]

A Potential Biological Pathway: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Some substituted indazoles have been identified as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme involved in various physiological and pathological processes in the nervous system.[4] Overproduction of nitric oxide by nNOS is implicated in neurodegenerative diseases.

Caption: A simplified diagram illustrating the potential inhibitory action of methoxy-indazole-carboxylic acid isomers on the nNOS pathway.

Conclusion: A Framework for Future Research

The isomers of 6-methoxy-indazole-carboxylic acid represent a promising class of compounds for drug discovery. Their structural diversity, coupled with the established biological importance of the indazole scaffold, provides a rich landscape for the development of novel therapeutics. This guide has provided a foundational framework for researchers and drug development professionals, encompassing the synthesis, characterization, and separation of these isomers, as well as an introduction to their potential pharmacological significance.

The successful development of drug candidates from this class of molecules will depend on a systematic and rigorous approach to understanding the unique properties of each isomer. The experimental protocols and analytical strategies outlined herein serve as a starting point for such investigations. Future research should focus on the comprehensive biological evaluation of each pure isomer to elucidate their specific mechanisms of action and to build a detailed structure-activity relationship profile. This will ultimately pave the way for the rational design of next-generation indazole-based therapeutics with enhanced efficacy and safety.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. 5-Methoxy-3-indazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. research.rug.nl [research.rug.nl]

- 7. 6-Methoxy-1H-indazole-5-carboxylic acid [myskinrecipes.com]

- 8. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

"discovery and history of indazole compounds"

<An In-Depth Technical Guide to the Discovery and History of Indazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a cornerstone of modern medicinal chemistry.[1][2] Though its presence in nature is exceptionally rare, the synthetic versatility and diverse biological activities of the indazole scaffold have cemented its status as a "privileged structure" in drug discovery.[2][3] This guide provides a comprehensive exploration of the indazole core, tracing its journey from its initial discovery in the 19th century to its current prominence in FDA-approved therapeutics. We will delve into the seminal synthetic methodologies that first unlocked its potential, chart the evolution of these techniques into the sophisticated catalytic and high-throughput strategies employed today, and examine case studies of key indazole-containing drugs, providing field-proven insights for professionals in pharmaceutical research and development.

Part 1: The Dawn of Indazole Chemistry: Discovery and Foundational Syntheses

The Pioneering Synthesis by Emil Fischer

The history of indazole is inextricably linked to the monumental contributions of German chemist and Nobel laureate, Hermann Emil Fischer.[4][5] In 1883, Fischer reported the first synthesis of an indazole derivative.[6] His initial work involved the thermal cyclization of ortho-hydrazino cinnamic acid to produce an indazolone, a foundational discovery that opened the door to this new class of heterocycles.[7][8] This early work, part of Fischer's broader, groundbreaking research into hydrazines and sugars, laid the chemical groundwork for all subsequent explorations of indazole chemistry.[5][9][10]

Classical Synthetic Methodologies: Building the Toolkit

Following Fischer's discovery, the late 19th and early 20th centuries saw the development of several classical methods for indazole synthesis, many of which remain relevant for their simplicity and effectiveness in specific contexts.

-

The Jacobson Indazole Synthesis: A significant advancement came from the work of Jacobson and Huber, who developed a method based on the intramolecular cyclization of N-nitroso-o-toluidides.[11] This reaction proceeds via an intramolecular azo coupling and provided a more direct route to the indazole core. The method described in Organic Syntheses using N-acetyl-o-toluidine is a convenient adaptation of this principle.[11]

-

Synthesis from Anthranilic Acid: Another classical approach involves a five-step synthesis starting from anthranilic acid.[11] This pathway utilizes diazotization of the aniline, followed by reduction and cyclization to form the indazole ring.[7]

These early methods were crucial for providing the first accessible quantities of indazole compounds, enabling initial investigations into their properties and reactivity.

Part 2: The Evolution of Synthesis: From Classical Reactions to Modern Catalysis

The demand for structurally diverse indazole derivatives, driven by their potential in medicinal chemistry, spurred the development of more efficient and versatile synthetic strategies. The latter half of the 20th century and the dawn of the 21st witnessed a paradigm shift, moving from harsh reaction conditions to milder, more selective, and highly scalable catalytic methods.

The Rise of Transition-Metal Catalysis

Palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex organic molecules, and indazole synthesis has been no exception. These methods offer unparalleled scope and functional group tolerance.

-

Palladium-Catalyzed Intramolecular Amination: A powerful strategy involves the intramolecular C-N bond formation from precursors like 2-bromobenzaldehydes and arylhydrazines.[12][13] The use of palladium catalysts with specific phosphine ligands allows for the efficient cyclization to form the 1H-indazole core under relatively mild conditions.[12]

-

Copper-Catalyzed Reactions: Copper catalysis has also emerged as a cost-effective and efficient alternative for N-N bond formation. One-pot, three-component reactions involving 2-bromobenzaldehydes, primary amines, and an azide source, catalyzed by copper iodide, provide a direct route to 2-aryl-2H-indazoles.[8]

Modern Metal-Free Approaches

In line with the principles of green chemistry, recent efforts have focused on developing metal-free synthetic routes. These methods avoid the cost and potential toxicity associated with residual transition metals.

-

PIFA-Mediated Oxidative C–N Bond Formation: The use of hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), enables the oxidative cyclization of readily available arylhydrazones.[7] This protocol is notable for its mild conditions, broad substrate scope, and avoidance of metal catalysts.[7]

-

Reductive Cyclization Strategies: An operationally simple one-pot synthesis of 2H-indazoles has been developed from ortho-iminonitrobenzene substrates. These precursors, formed via condensation, undergo reductive cyclization promoted by reagents like tri-n-butylphosphine to yield the desired indazole products under mild conditions.[14]

The progression from classical thermal cyclizations to modern catalytic and metal-free strategies is visualized in the workflow below.

Caption: Evolution of Indazole Synthesis Methodologies.

Comparative Synthesis Data

The choice of a synthetic route is a critical decision in drug development, balancing factors like yield, scalability, and cost. The following table summarizes typical efficiencies for various methods.

| Synthesis Method | Starting Material(s) | Reagents/Catalyst | Typical Yield (%) | Reference |

| Jacobson (Modified) | N-Acetyl-o-toluidine | NaNO₂, Ac₂O, AcOH | 52-58% | [11] |

| Nitrosation | 5-Bromo-indole | NaNO₂, HCl | 94% | [15] |

| Palladium-Catalyzed | 2-Bromobenzaldehyde, Hydrazine | Pd(OAc)₂, dppp, t-BuONa | ~70-90% | [13] |

| Copper-Catalyzed | 2-Bromobenzaldehyde, Amine, NaN₃ | CuI, TMEDA | Good to Excellent | [8] |

| PIFA-Mediated | Arylhydrazones | PIFA | Good to Excellent | [7] |

Part 3: The Indazole Scaffold in Modern Medicine

The true significance of the indazole nucleus lies in its profound impact on medicinal chemistry.[1][3][12] Its unique electronic properties and ability to act as a versatile scaffold for presenting diverse functional groups have led to its incorporation into numerous FDA-approved drugs, particularly in oncology.[1][3]

Case Study: Pazopanib (Votrient®)

Pazopanib is a potent, oral multi-targeted tyrosine kinase inhibitor (TKI) developed by GlaxoSmithKline and approved by the FDA in 2009 for advanced renal cell carcinoma (RCC) and later for soft tissue sarcoma.[16][17]

-

Mechanism of Action: Pazopanib inhibits several key receptor tyrosine kinases involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-KIT).[16][18] By blocking these pathways, it effectively cuts off the blood supply to tumors.

-

Discovery & Synthesis: The discovery of Pazopanib was the result of a focused effort to develop effective angiogenesis inhibitors.[17][19] Its synthesis starts from 3-methyl-6-nitro-1H-indazole, which undergoes a series of reactions including methylation and coupling with other heterocyclic fragments to build the final molecule.[16][20] The indazole core is a critical component of its pharmacophore, responsible for key interactions within the ATP-binding pocket of the target kinases.

Case Study: Axitinib (Inlyta®)

Axitinib, developed by Pfizer, is another second-generation TKI approved for the second-line treatment of advanced RCC.[21][22]

-

Mechanism of Action: Axitinib is a highly potent and selective inhibitor of VEGFR-1, -2, and -3.[22][23][24] Its high affinity and selectivity for these receptors translate into effective inhibition of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth.[21][23] Axitinib binds to the ATP-binding site of VEGFRs, inhibiting the receptor's kinase activity and blocking downstream signaling pathways.[23]

-

Pharmacological Profile: Axitinib has a half-maximal inhibitory concentration (IC50) against VEGFRs that is significantly lower than other TKIs like pazopanib or sunitinib, highlighting its potency.[22] It is metabolized primarily by the liver enzyme CYP3A4.[22][23][25]

The central role of these indazole-based drugs in cancer therapy is their ability to inhibit angiogenesis by targeting the VEGFR signaling pathway.

Caption: Mechanism of Action for Indazole-Based VEGFR Inhibitors.

Part 4: Conclusion and Future Directions

From its discovery by Emil Fischer over a century ago, the indazole nucleus has evolved from a chemical curiosity to a validated and highly valuable scaffold in drug discovery. The journey from classical, often harsh, synthetic methods to modern, efficient, and selective catalytic strategies has enabled chemists to explore the vast chemical space around this core. The clinical success of drugs like Pazopanib and Axitinib validates the indazole as a privileged structure for kinase inhibition and provides a strong foundation for future research.

The ongoing challenge lies in the continued development of sustainable and scalable synthetic methodologies.[7] Future work will likely focus on expanding the application of C-H activation, photoredox catalysis, and flow chemistry to further streamline the synthesis of complex indazole derivatives. As our understanding of disease biology deepens, the versatile and adaptable indazole scaffold is poised to remain at the forefront of therapeutic innovation for years to come.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Emil Fischer - Wikipedia [en.wikipedia.org]

- 5. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]

- 6. Indazole - Wikipedia [en.wikipedia.org]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caribjscitech.com [caribjscitech.com]

- 9. encyclopedia.com [encyclopedia.com]

- 10. nobelprize.org [nobelprize.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. rroij.com [rroij.com]

- 17. worldscientific.com [worldscientific.com]

- 18. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Axitinib - Wikipedia [en.wikipedia.org]

- 22. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 24. inlyta.pfizerpro.com [inlyta.pfizerpro.com]

- 25. axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activities of Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the diverse pharmacological activities of indazole derivatives, with a particular focus on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders. We will delve into the molecular mechanisms of action, explore the structure-activity relationships that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their biological evaluation. This guide is intended to be a valuable resource for researchers and scientists in the field of drug discovery and development, offering both foundational knowledge and practical insights to accelerate the journey from compound synthesis to clinical candidacy.

Introduction: The Rise of the Indazole Scaffold

Indazole, a fusion of a benzene and a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole.[1] While rarely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of biological activities, including antitumor, anti-inflammatory, antimicrobial, and anti-HIV effects.[1][2] This versatility has led to the development of several FDA-approved drugs containing the indazole core, such as the anti-cancer agents pazopanib and axitinib, and the antiemetic granisetron.[2] The success of these drugs has spurred significant interest in the exploration of novel indazole derivatives as therapeutic agents for a wide range of diseases.

The unique physicochemical properties of the indazole ring, including its ability to participate in hydrogen bonding and π-π stacking interactions, allow it to effectively bind to a variety of biological targets. This guide will explore the key therapeutic areas where indazole derivatives have shown significant promise and provide the technical details necessary for their rigorous biological evaluation.

Anticancer Activity: Targeting the Hallmarks of Cancer

The most extensively studied biological activity of indazole derivatives is their anticancer potential.[3] These compounds have been shown to target multiple hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis. A primary mechanism through which many indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[4][5]

Mechanism of Action: Kinase Inhibition

Indazole-based compounds have been successfully developed as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Aurora kinases.[2][3]

2.1.1. VEGFR Inhibition and Anti-Angiogenesis

Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. The VEGF/VEGFR signaling pathway is a critical regulator of this process.[4] Indazole derivatives have been designed to target and inhibit VEGFR-2, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[2][6]

Caption: Indazole derivatives inhibiting the VEGFR-2 signaling pathway.

2.1.2. FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[7] Aberrant FGFR signaling is implicated in various cancers. Indazole-based compounds have been developed as potent inhibitors of FGFRs, demonstrating significant antitumor activity.[8][9][10]

Caption: Inhibition of the FGFR signaling cascade by indazole derivatives.

2.1.3. Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[11] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[12] Several indazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[1][13]

Induction of Apoptosis

Besides kinase inhibition, many indazole derivatives can induce apoptosis (programmed cell death) in cancer cells through various mechanisms. One notable example is the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[8][14][15] This disruption of the delicate balance between pro- and anti-apoptotic factors pushes the cancer cell towards self-destruction.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative indazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required for 50% inhibition).

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| Pazopanib | VEGFR, PDGFR, c-Kit | HUVEC | 0.03 | [2] |

| Axitinib | VEGFR | HUVEC | 0.001 | [2] |

| Compound 2f | Not specified | 4T1 (Breast) | 0.23 | [8][14] |

| Compound 2f | Not specified | A549 (Lung) | 1.15 | [8][14] |

| Compound 7r | FGFR1 | HCT116 (Colon) | 0.0405 | [10] |

| Compound 9u | FGFR1 | NCI-H1581 (Lung) | 0.4682 | [9] |

| Compound 2y | Aurora A | HL60 (Leukemia) | 0.0083 | [13] |

| Compound 2y | Aurora A | HCT116 (Colon) | 0.0013 | [13] |

Experimental Protocols: Evaluation of Anticancer Activity

2.4.1. In Vitro Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Step-by-Step Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the indazole derivative and a vehicle control (e.g., DMSO) for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Caption: Workflow for the MTT cell viability assay.

2.4.2. Western Blot Analysis of Apoptotic Markers

Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of key apoptotic markers.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.

-

Step-by-Step Protocol:

-

Treat cancer cells with the indazole derivative for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

2.4.3. In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

-

Step-by-Step Protocol:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of athymic nude mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the indazole derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[16][17]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[17]

Quantitative Data Summary: Anti-inflammatory Activity

| Compound | Assay | IC50 (µM) | Reference |

| Indazole | COX-2 Inhibition | 23.42 | [6] |

| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [6] |

| 6-Nitroindazole | COX-2 Inhibition | 19.22 | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

-

Step-by-Step Protocol:

-

Administer the indazole derivative or a vehicle control to rats via an appropriate route (e.g., intraperitoneal injection).

-

After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Antimicrobial Activity: Combating Infectious Agents

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Indazole derivatives have shown promise as antibacterial and antifungal agents.[18]

Mechanism of Action

The exact mechanisms of antimicrobial action for many indazole derivatives are still under investigation, but they are thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data Summary: Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 9 | S. aureus (MDR) | 4 | [19] |

| Compound 5 | S. epidermidis | 64-128 | [19] |

| Compound 18 | C. albicans | - (MIC in mM: 3.807) | [20] |

| Compound 23 | C. albicans | - (MIC in mM: 3.807) | [20] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the test compound in a liquid or solid growth medium.

-

Step-by-Step Protocol (Broth Microdilution):

-

Prepare serial two-fold dilutions of the indazole derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Emerging evidence suggests that indazole derivatives may have therapeutic potential in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[21][22][23]

Mechanism of Action

The neuroprotective effects of some indazole derivatives are linked to the inhibition of monoamine oxidase (MAO) and certain kinases like Glycogen Synthase Kinase 3 (GSK3) and Leucine-Rich Repeat Kinase 2 (LRRK2).[22] Other derivatives have been shown to act as sodium channel modulators, which can protect neurons from excitotoxicity.[24] For instance, 6-amino-1-methyl-indazole has demonstrated neuroprotective properties by inhibiting the hyperphosphorylation of tau protein, a key pathological feature in several neurodegenerative diseases.

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. While a comprehensive SAR analysis is beyond the scope of this guide, some general trends have been observed:

-

Anticancer Activity: The substitution pattern on the indazole core is crucial for kinase selectivity and potency. For example, in a series of Aurora kinase inhibitors, different substituents led to selectivity for either Aurora A or Aurora B.[1]

-

Anti-inflammatory Activity: The presence of amino and nitro groups at specific positions on the indazole ring has been shown to influence anti-inflammatory potency.[17]

A thorough understanding of SAR is critical for the rational design of more potent and selective indazole-based therapeutic agents.

Conclusion and Future Directions

The indazole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities of its derivatives, particularly in the fields of oncology, inflammation, and infectious diseases, underscore its importance in modern medicinal chemistry. Future research in this area will likely focus on:

-

The design of more potent and selective inhibitors for specific biological targets.

-

The exploration of novel therapeutic applications for indazole derivatives.

-

The use of computational and structure-based drug design to guide the synthesis of next-generation indazole-based drugs.

-

A deeper investigation into the mechanisms of action to better understand the full therapeutic potential of this privileged scaffold.

This guide has provided a comprehensive overview of the biological activities of indazole derivatives, along with the necessary experimental protocols for their evaluation. It is our hope that this resource will serve as a valuable tool for researchers dedicated to advancing the field of drug discovery and development.

References

- 1. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. precisionfda.org [precisionfda.org]

- 19. researchgate.net [researchgate.net]

- 20. Importance of Indazole against Neurological Disorders [ouci.dntb.gov.ua]

- 21. researchgate.net [researchgate.net]

- 22. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 6-Methoxy-1H-indazole-5-carboxylic Acid: A Detailed Protocol for Researchers

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry